N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

Catalog No.
S1894528
CAS No.
47743-70-4
M.F
C30H42N4
M. Wt
458.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylben...

CAS Number

47743-70-4

Product Name

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

IUPAC Name

4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine

Molecular Formula

C30H42N4

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H42N4/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3

InChI Key

HWNGZPYALGWORF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine is an organic compound characterized by a complex structure that includes two diethylamino groups attached to phenyl rings, which are further linked to a benzene-1,4-diamine core. Its molecular formula is C30H42N4, and it has a CAS number of 47743-70-4. This compound is notable for its unique electronic properties and potential applications in various fields, particularly in organic electronics and biological research .

Tris[4-(diethylamino)phenyl]amine, also known as N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (PubChem ), is a chemical compound with potential applications in various scientific research fields. Here's a breakdown of its current known uses:

Organic Catalyst

Research suggests Tris[4-(diethylamino)phenyl]amine can act as a solid catalyst for specific organic reactions. Studies have shown its catalytic effect in the synthesis of:

  • Polymers [Biosynth]: This opens doors for exploring new materials with desired properties.
  • Pharmaceuticals [Biosynth]: The potential to streamline drug production through catalysis is a significant area of research.
  • Other Organic Compounds [Biosynth]: The versatility of Tris[4-(diethylamino)phenyl]amine as a catalyst for various organic reactions is under investigation.

  • Oxidation: The compound can be oxidized to form quinone derivatives using reagents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced amines.
  • Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Common Reagents and Conditions

The reactions typically employ common reagents such as:

  • Hydrogen peroxide
  • Potassium permanganate
  • Sodium borohydride
  • Lithium aluminum hydride

Reaction conditions vary but often involve ambient to elevated temperatures and inert atmospheres to minimize side reactions.

Major Products

The major products from these reactions include:

  • Quinone derivatives (from oxidation)
  • Reduced amines (from reduction)
  • Substituted derivatives (from substitution reactions)

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine exhibits notable biological activity. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors. This compound has shown potential antimicrobial activity through its interaction with microbial enzymes and may influence cell signaling pathways by binding to cellular receptors .

Synthetic Routes

The synthesis of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine typically involves:

  • Reaction of diethylamine with 4-nitroaniline: This initial step forms a precursor compound.
  • Reduction process: The precursor undergoes reduction using catalysts like palladium on carbon (Pd/C) in solvents such as ethanol or methanol to yield the final diamine compound.

Industrial Production Methods

In industrial settings, the synthesis may utilize large-scale batch reactions under controlled temperature and pressure conditions. Continuous flow reactors can enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine finds applications in various domains:

  • Organic Electronics: Due to its electronic properties, it may be used in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Biological Research: Its biological activity makes it a candidate for studies related to antimicrobial properties and cellular signaling pathways .

Studies on the interactions of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine with biological systems have indicated its potential as an antimicrobial agent and its ability to influence various biochemical pathways. These interactions suggest that the compound could play a role in therapeutic applications or as a research tool in pharmacology .

Several compounds share structural similarities with N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine. Here are some notable examples:

Compound NameStructureUnique Features
N,N-Diethylbenzene-1,4-diamineC12H18N2Simpler structure without phenyl substitutions
N,N-Diethyl-p-phenylenediamineC14H20N2Contains only one diethylamino group
N,N-Bis(phenyl)-N,N-diethylanilineC24H30N2Lacks the benzene core structure

Uniqueness of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

This compound's uniqueness lies in its dual diethylamino functional groups attached to distinct phenyl rings alongside a benzene core, which enhances its electronic properties and biological activity compared to simpler analogs. Its complex structure allows for diverse chemical reactivity and potential applications that are not present in the simpler compounds listed above .

XLogP3

7.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

47743-70-4

Wikipedia

Tris[4-(diethylamino)phenyl]amine

General Manufacturing Information

1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl-: ACTIVE

Dates

Modify: 2023-08-16

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